
1-Tert-butyl-3-(4-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(4-nitrophenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with a tert-butyl group and a 4-nitrophenyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tert-butyl-3-(4-nitrophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of tert-butyl isothiocyanate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane or ethanol at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-3-(4-nitrophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as a solvent.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-(4-nitrophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It is being studied for its role in enzyme inhibition and as a drug precursor.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-(4-nitrophenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve signal transmission. The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparación Con Compuestos Similares
1-Tert-butyl-3-(4-nitrophenyl)thiourea can be compared with other thiourea derivatives:
1-Tert-butyl-3-phenylthiourea: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Isobutyl-3-cyclohexylthiourea: Contains different alkyl and aryl groups, leading to variations in physical and chemical properties.
1-(3-Chlorophenyl)-3-cyclohexylthiourea:
These comparisons highlight the uniqueness of this compound, particularly its nitro group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-tert-butyl-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-11(2,3)13-10(17)12-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBLROHCJVPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4907978.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4907983.png)
amino]-N-cyclopropylbenzamide](/img/structure/B4907991.png)
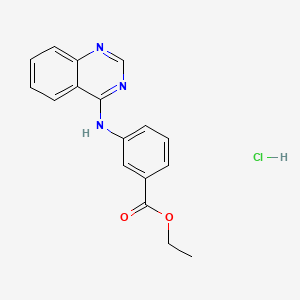
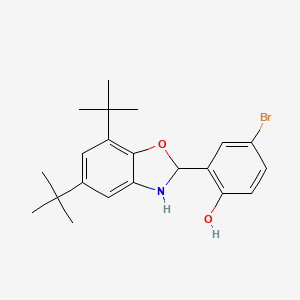
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4908017.png)
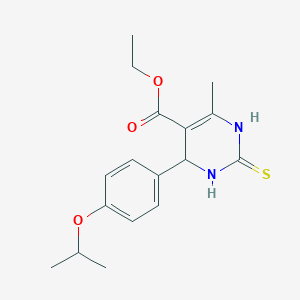
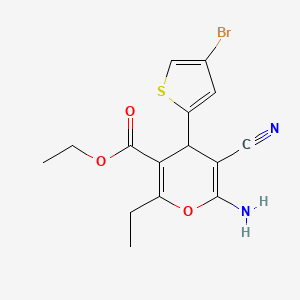
![2-ethoxy-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4908049.png)
![N-methyl-N-(4-phenoxybenzyl)-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B4908053.png)
![9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4908055.png)
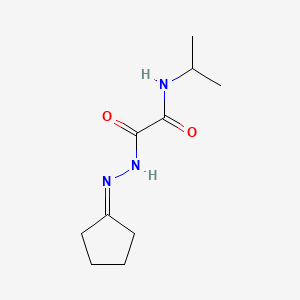

![N-butyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4908079.png)
